molecular formula C26H30O7 B596421 dodoviscin H CAS No. 1372527-39-3

dodoviscin H

Cat. No.: B596421
CAS No.: 1372527-39-3
M. Wt: 454.519
InChI Key: DJUDTARIJQVMAT-UHFFFAOYSA-N
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Description

Dodoviscin H is an organic compound with the chemical name (-)-5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3-methoxy-4H-1-benzopyran-4-one. It is a yellow powder with a molecular formula of C26H30O7 and a molecular weight of 454.5122 g/mol . This compound is primarily used as an intermediate in organic synthesis and in the production of organic dyes .

Preparation Methods

Dodoviscin H is typically synthesized through a series of chemical reactions. One common method involves the iodination reaction of sodium sulfite followed by the vinylation reaction of sodium sulfide . The industrial production of this compound involves these reactions under controlled conditions to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Dodoviscin H undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.

    Hydrolysis: Acidic or basic hydrolysis can be used to break down this compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Biological Activity

Dodoviscin H is a flavonoid compound derived from the plant Dodonaea viscosa, known for its diverse biological activities. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Overview of this compound

This compound is part of a broader class of compounds isolated from Dodonaea viscosa, which has been traditionally used in various medicinal practices. The plant itself is recognized for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological research.

Biological Activities

  • Anticancer Properties
    • Recent studies have demonstrated that extracts from Dodonaea viscosa, including this compound, exhibit significant cytotoxic effects against colorectal cancer cell lines (SW480 and SW620). The hydroethanolic extract showed an ability to induce cell death through apoptosis, characterized by increased levels of apoptotic markers like caspase-3 and p53 .
    Cell LineIC50 (μM)Apoptotic Markers
    SW48020.5Caspase-3
    SW62015.3p53
  • Antioxidant Activity
    • This compound has been shown to enhance the activity of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In diabetic rat models, treatment with D. viscosa extracts significantly reduced oxidative stress markers and improved antioxidant enzyme levels .
    EnzymeControl Group Activity (U/mg)Treated Group Activity (U/mg)
    SOD15.225.6
    CAT12.822.4
    GPx10.519.7
  • Anti-inflammatory Effects
    • The compound exhibits notable anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in diabetic models . This suggests that this compound may play a role in managing chronic inflammatory conditions.
  • Antimicrobial Activity
    • Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on colorectal cancer cells, revealing that treatment led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. This study highlights the potential use of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Diabetes Management

In a controlled study involving diabetic rats, administration of D. viscosa extracts resulted in improved metabolic profiles and reduced oxidative stress markers. The findings support the use of this compound in managing diabetes-related complications through its antioxidant and anti-inflammatory actions.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Through modulation of mitochondrial pathways and activation of apoptotic markers.
  • Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines in various disease models.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUDTARIJQVMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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